molecular formula C23H25N3O B537882 NY0128

NY0128

Cat. No.: B537882
M. Wt: 359.5 g/mol
InChI Key: RLMHNYLEFGCELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NY0128 is a small-molecule agonist targeting the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor (GPCR) implicated in regulating feeding behavior and energy homeostasis. Structurally, this compound comprises a lipophilic trityl motif and a hydrophilic guanidine scaffold, enabling dual activation of Gi- and Gq-mediated signaling pathways .

In vitro studies demonstrate this compound’s high potency in inhibiting cAMP (EC50 = 0.71 ± 1.36 nmol/L) and mobilizing calcium (EC50 = 16.9 ± 0.9 μmol/L), surpassing its structural analog NY0116 in both pathways . Pharmacokinetic (PK) profiling reveals favorable brain penetration, with a brain-to-plasma ratio peaking at 10 hours post-administration, critical for central NMUR2 targeting . Chronic administration in high-fat diet (HFD) models reduces body weight (10–15%), VAT (30% reduction at L5 vertebrae), and serum cholesterol, without adverse effects on renal or hepatic markers .

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

2-(3-trityloxypropyl)guanidine

InChI

InChI=1S/C23H25N3O/c24-22(25)26-17-10-18-27-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H4,24,25,26)

InChI Key

RLMHNYLEFGCELO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NY-0128;  NY 0128;  NY0128

Origin of Product

United States

Preparation Methods

The synthesis of NY0128 involves the incorporation of a lipophilic trityl motif and a hydrophilic guanidine scaffold. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

NY0128 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trityl motif.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NY0128 has several scientific research applications, including:

Mechanism of Action

NY0128 exerts its effects by binding to the neuromedin U receptor 2 (NMUR2). Upon binding, it decreases cyclic adenosine monophosphate (cAMP) levels and stimulates calcium signaling. This dual action leads to the suppression of food intake and a decrease in body weight. The molecular targets involved include NMUR2 and the downstream signaling pathways that regulate appetite and metabolism .

Comparison with Similar Compounds

Structural and Functional Comparisons

NY0128 and NY0116 share structural homology but exhibit distinct pharmacological profiles:

Parameter This compound NY0116 NMU-8 (Native Ligand)
Gi/cAMP EC50 0.71 ± 1.36 nmol/L 1.69 ± 10.96 nmol/L 1.38 ± 1.21 nmol/L
Gq/Calcium EC50 16.9 ± 0.9 μmol/L 32.7 ± 1.1 μmol/L Not applicable
Beta-Arrestin Inverse agonism at 10 μM No activity Full recruitment (EC50 = 1170 nmol/L)
Emax (Gi/cAMP) 189.5% ± 34.94% of NMU-8 139.3% ± 36.09% of NMU-8 100%

Key Findings :

  • Potency : this compound outperforms NY0116 in Gi-mediated cAMP inhibition (2.4-fold lower EC50) and Gq/calcium signaling (1.9-fold lower EC50) .
  • Efficacy : this compound’s Emax in cAMP inhibition is 189.5% of NMU-8, indicating superior receptor activation compared to NY0116 (139.3%) and the native ligand .

Pharmacokinetic and Pharmacodynamic Profiles

PK Parameter This compound NY0116
Tmax (Plasma) 4 hours 10 hours
Cmax (Plasma) 1200 ng/mL 2500 ng/mL
Brain-to-Plasma Ratio 2.5 (peak at 10 hours) 1.2 (peak at 24 hours)
Half-Life 8 hours 16 hours

Implications :

  • Brain Penetration : this compound achieves higher brain exposure (2.5-fold vs. plasma) than NY0116, critical for targeting central NMUR2 .
  • Dosing Frequency : Despite a shorter half-life, this compound’s rapid brain accumulation supports once-daily dosing in preclinical models .

In Vivo Efficacy in Obesity Models

Outcome This compound (30 mg/kg) NY0116 (30 mg/kg) Vehicle
Body Weight Loss 12% reduction 8% reduction No change
VAT Reduction 30% at L5 vertebrae 15% at L5 vertebrae No change
Cholesterol 25% decrease No significant change No change
Food Intake 40% suppression (HFD) 25% suppression (HFD) No suppression

Mechanistic Insights :

  • This compound’s superior VAT reduction correlates with its higher brain exposure and dual Gi/Gq activation, enhancing lipolysis and satiety signaling .
  • Cholesterol-lowering effects are unique to this compound, likely mediated by NMUR2-driven modulation of hepatic lipid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NY0128
Reactant of Route 2
Reactant of Route 2
NY0128

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.